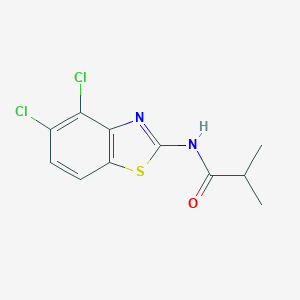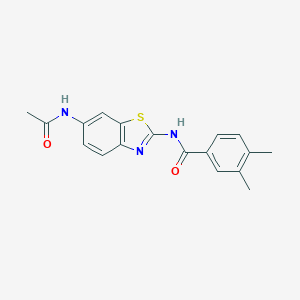
5-bromo-N-quinolin-5-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-quinolin-5-ylfuran-2-carboxamide is a heterocyclic compound that combines a furan ring with a quinoline moiety
Preparation Methods
The synthesis of 5-bromo-N-quinolin-5-ylfuran-2-carboxamide typically involves the coupling of quinoline-5-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-bromo-N-quinolin-5-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.
Scientific Research Applications
5-bromo-N-quinolin-5-ylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: Researchers use this compound to study the interactions between heterocyclic compounds and biological targets, providing insights into the design of new drugs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-quinolin-5-ylfuran-2-carboxamide involves its interaction with specific molecular targets in cells. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the furan ring may interact with enzymes involved in metabolic pathways, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-quinolin-5-ylfuran-2-carboxamide include:
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a quinoline ring, which may result in different biological activities.
N-(quinolin-6-yl)furan-2-carbothioamide: This compound has a carbothioamide group instead of a carboxamide group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of a brominated furan ring and a quinoline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
878971-02-9 |
|---|---|
Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14g/mol |
IUPAC Name |
5-bromo-N-quinolin-5-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-13-7-6-12(19-13)14(18)17-11-5-1-4-10-9(11)3-2-8-16-10/h1-8H,(H,17,18) |
InChI Key |
GGJKAJCJYIGCBA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B365482.png)

![N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B365535.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B365596.png)
![N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B365605.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B365721.png)
![3,4-dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B365743.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B365763.png)
![N-[4-methyl-3-[(3-methylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B365779.png)
![5-(4-bromophenyl)-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B365838.png)
![3,4-dimethoxy-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B365851.png)
![6-(2-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B365873.png)
![15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione](/img/structure/B365886.png)
